molecular formula C11H21NO2 B2425799 Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS No. 2248291-56-5

Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate

Cat. No.: B2425799
CAS No.: 2248291-56-5
M. Wt: 199.294
InChI Key: MCWZXYWZKDMLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate can be represented by the InChI code: 1S/C11H21NO2.ClH/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11;/h2-9,12H2,1H3;1H . This indicates that the molecule consists of a cyclohexyl group (a six-membered carbon ring) with an aminomethyl (NH2-CH2-) substituent at the 4-position, and an ethyl acetate group attached to the same carbon .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 199.294. More specific physical and chemical properties are not provided in the search results.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is not specified in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWZXYWZKDMLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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